
1-Iodopropane-1,4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodopropane-1,4 is an organic compound that is widely used in the synthesis of organometallic compounds and pharmaceuticals. It is an alkyl iodide, meaning it contains a carbon-iodine bond, and is a colorless liquid at room temperature. In addition, 1-iodopropane-1,4 is a versatile reagent in organic synthesis, and has been used to synthesize a variety of organometallic compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-iodopropane-1,4 is based on the formation of a carbon-iodine bond. When the compound is reacted with hydroiodic acid, the carbon-iodine bond is formed, resulting in the formation of 1-iodopropane-1,4. This reaction is typically conducted at a temperature of 0-5 °C and is complete within 1-2 hours.
Biochemical and Physiological Effects
1-Iodopropane-1,4 is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of pharmaceuticals and other organic molecules, which may have pharmacological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 1-iodopropane-1,4 is its versatility in organic synthesis. It can be used in a variety of laboratory experiments, including the synthesis of organometallic compounds and pharmaceuticals. Additionally, it is a colorless liquid at room temperature, making it easy to handle and store.
The main limitation of 1-iodopropane-1,4 is its toxicity. It is highly toxic and should be handled with care. Additionally, it is flammable and should be stored in a cool, dry place.
Orientations Futures
1-Iodopropane-1,4 has a wide range of potential future applications. It could be used in the synthesis of new organometallic compounds and pharmaceuticals. Additionally, it could be used in the synthesis of peptides, polymers-based drugs, and other organic molecules. Furthermore, it could be used in the development of new catalysts for organic synthesis. Finally, it could be used in the development of new materials for medical applications.
Méthodes De Synthèse
1-Iodopropane-1,4 is synthesized by the reaction of propylene oxide with hydroiodic acid. Propylene oxide is reacted with HI under a nitrogen atmosphere in an inert solvent such as THF, and the product is collected in a separatory funnel. The reaction is typically conducted at a temperature of 0-5 °C and is complete within 1-2 hours.
Applications De Recherche Scientifique
1-Iodopropane-1,4 has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and medicinal chemistry. It has been used to synthesize a variety of organometallic compounds, pharmaceuticals, and other organic molecules. Additionally, it has been used in the synthesis of peptides, polymers-based drugs, and other organic molecules.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1-Iodopropane-1,4 can be achieved through a multi-step process involving the conversion of a starting material to the desired product via a series of reactions.", "Starting Materials": ["1,4-Butanediol", "Hydrogen iodide", "Sodium hydroxide", "Sulfuric acid", "Sodium sulfate", "Sodium bicarbonate", "Magnesium sulfate", "Calcium chloride"], "Reaction": [ "1. The first step involves the conversion of 1,4-Butanediol to 1,4-Dibromobutane. This can be achieved by reacting 1,4-Butanediol with Hydrogen bromide in the presence of Sulfuric acid and Sodium bromide.", "2. The next step involves the conversion of 1,4-Dibromobutane to 1,4-Diiodobutane. This can be achieved by reacting 1,4-Dibromobutane with Hydrogen iodide in the presence of Sodium hydroxide and Sodium sulfate.", "3. The final step involves the conversion of 1,4-Diiodobutane to 1-Iodopropane-1,4. This can be achieved by reacting 1,4-Diiodobutane with Magnesium sulfate and Calcium chloride in the presence of Sodium bicarbonate." ] } | |
Numéro CAS |
1219804-45-1 |
Nom du produit |
1-Iodopropane-1,4 |
Formule moléculaire |
C3H7I |
Poids moléculaire |
174.018 |
Nom IUPAC |
1,1,2,2-tetradeuterio-1-iodopropane |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i2D2,3D2 |
Clé InChI |
PVWOIHVRPOBWPI-RRVWJQJTSA-N |
SMILES |
CCCI |
Synonymes |
1-Iodopropane-1,4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




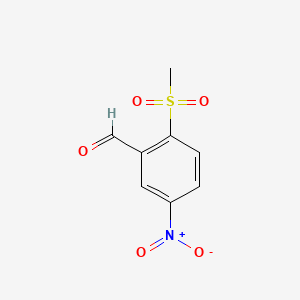
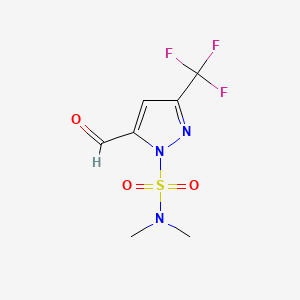

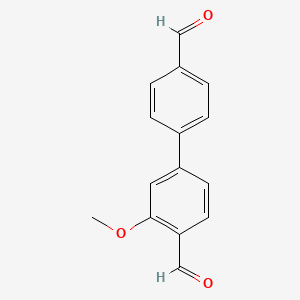
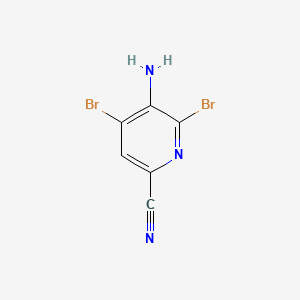
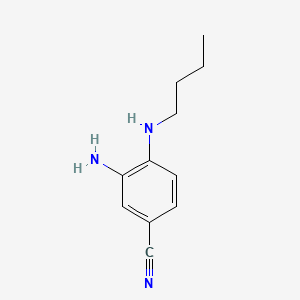
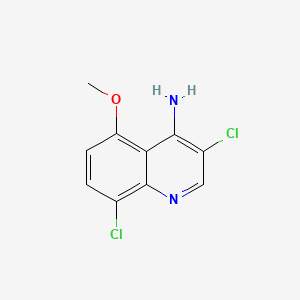
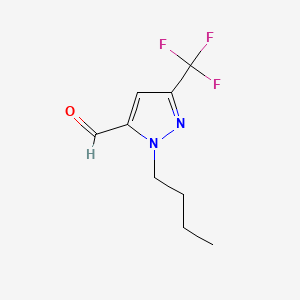
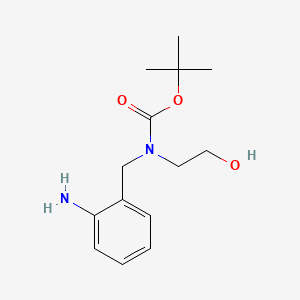
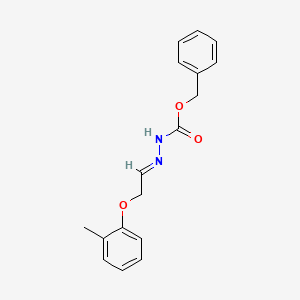
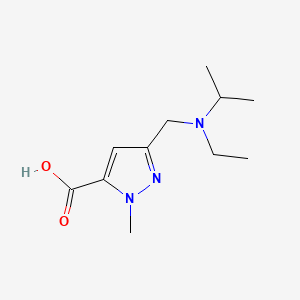
![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B581786.png)
![6-Methoxy-1H-pyrazolo[4,3-C]pyridine](/img/structure/B581789.png)